molecular formula C10H18N2O3 B5071362 6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid

6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid

Cat. No.: B5071362
M. Wt: 214.26 g/mol
InChI Key: QYIKHFHOTWVFHY-UHFFFAOYSA-N
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Description

6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid is a hexanoic acid derivative featuring a 1,3-diazinan-2-one ring substituted at the 4-position. This compound is structurally characterized by a six-carbon aliphatic chain terminating in a carboxylic acid group and a heterocyclic 1,3-diazinan-2-one moiety. The presence of the diazinane ring introduces hydrogen-bonding capabilities and modulates lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

6-(2-oxo-1,3-diazinan-4-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c13-9(14)5-3-1-2-4-8-6-7-11-10(15)12-8/h8H,1-7H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIKHFHOTWVFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)NC1CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexanoic acid derivatives with diazinane precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The diazinane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their physicochemical/biological properties:

Compound Name Substituent/Backbone Key Features Biological Activity/ER Value Reference
6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid 1,3-Diazinan-2-one ring Hydrogen-bond donor/acceptor from urea-like ring; moderate lipophilicity Not explicitly reported
6-(Morpholin-4-yl)hexanoic acid Morpholine ring (O-containing) Enhanced ER value (15.0) due to ethereal oxygen as H-bond acceptor Skin permeation enhancer
6-(Piperidin-1-yl)hexanoic acid Piperidine ring (N-containing) Lower ER value (5.6); bulkier substituent reduces permeability Skin permeation enhancer
6-(5-Methyl-2-oxo-imidazolidin-4-yl)hexanoic acid (DTB) Imidazolidinone ring Bioisostere for biotin; chiral centers influence binding affinity Biotin-related metabolic pathways
6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic acid (26) Biphenyl and 4-oxohexanoic acid CYP1A2 inhibition (binding energy: −9.8 kcal/mol); anti-inflammatory activity Inhibits carrageenan-induced edema

Physicochemical Properties

  • Lipophilicity : Morpholine derivatives (logP ~1.5–2.0) are more lipophilic than piperidine analogues due to the oxygen atom, enhancing membrane permeability .
  • Solubility : Carboxylic acid-terminated compounds (e.g., DTB) exhibit pH-dependent solubility, with increased ionization at physiological pH .

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